

An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol

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Compound of Interest

Compound Name: 3-(Benzyloxy)propane-1,2-diol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-Benzyl-sn-glycerol, is a versatile chemical intermediate with significant applications in organic synthesis and pharmaceutical development. Its unique structure, featuring a diol and a benzyl ether, makes it a valuable building block for a variety of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and potential applications, with a focus on its relevance to the scientific and drug development communities.

Chemical and Physical Properties

3-(Benzyloxy)propane-1,2-diol is a stable, combustible, and hygroscopic solid at room temperature.^[1] It is incompatible with strong oxidizing agents.^[1] A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Chemical Properties

Property	Value	Source(s)
IUPAC Name	(2S)-3-(phenylmethoxy)propane-1,2-diol	[2]
Synonyms	1-O-Benzyl-sn-glycerol, (S)-(-)-3-Benzoyloxy-1,2-propanediol, Glycerol 1-benzyl ether	[1][2]
CAS Number	4799-67-1	[1][3]
Molecular Formula	C ₁₀ H ₁₄ O ₃	[1][2][3]
Molecular Weight	182.22 g/mol	[1][2][3]
SMILES	C1=CC=C(C=C1)COC--INVALID-LINK--O	[2]
InChI	InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m0/s1	[2]
InChIKey	LWCIBYRXSHRIAP-JTQLQIEISA-N	[2]

Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Off-White Solid	[1]
Melting Point	62.7-63.4 °C	[1]
Boiling Point	140-145 °C	[1]
Density	1.140 g/mL at 20 °C	[1]
Refractive Index (n _{20/D})	1.533	[1]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[1]
pKa	13.65 ± 0.20 (Predicted)	[1]
LogP	0.5564	[3]
Topological Polar Surface Area (TPSA)	49.7 Å ²	[2]

Synthesis and Experimental Protocols

The synthesis of **3-(benzyloxy)propane-1,2-diol** can be achieved through the hydrolysis of 3-benzyloxy-1,2-epoxypropane.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propane-1,2-diol[5]

Materials:

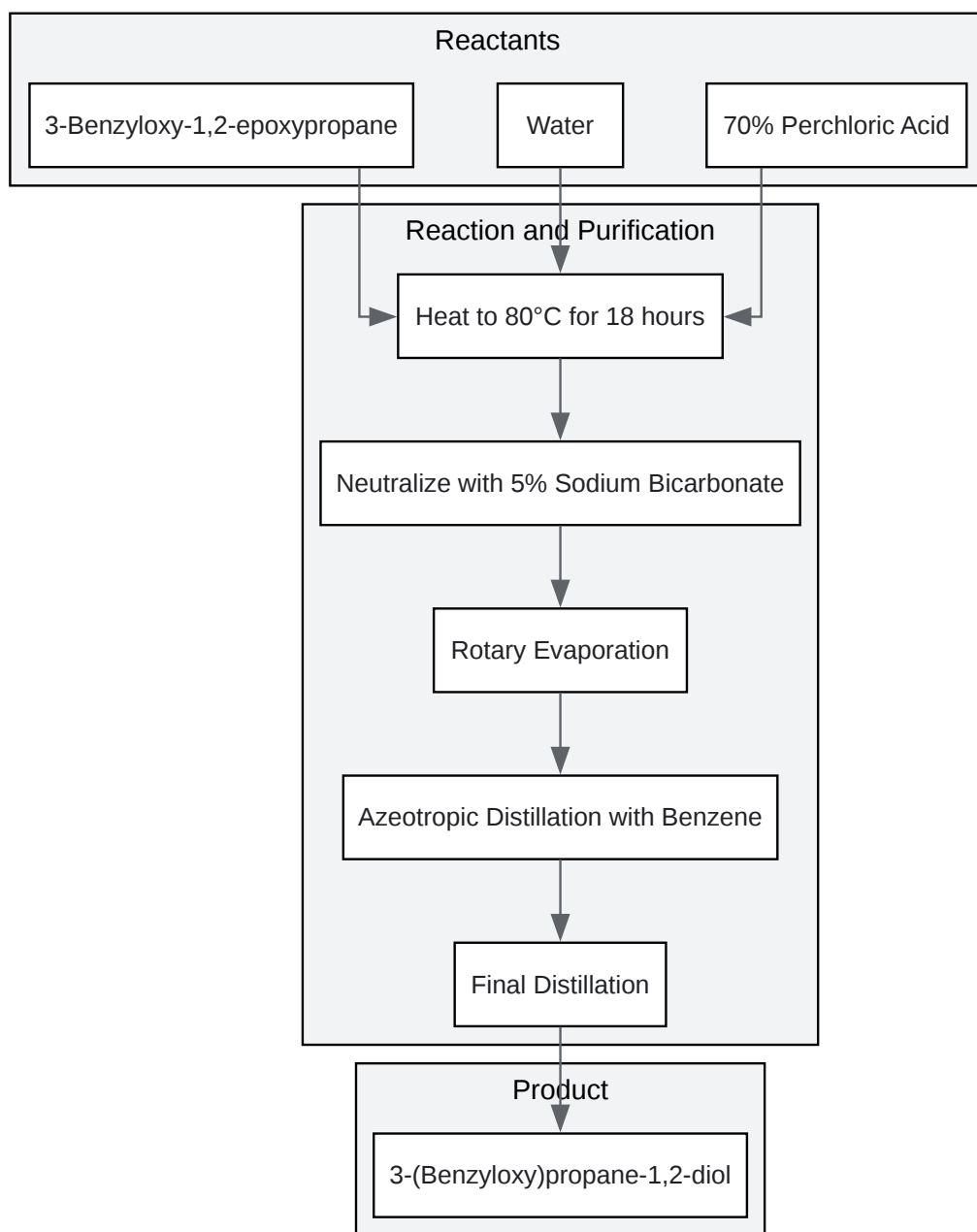
- 3-Benzyloxy-1,2-epoxypropane (263 g, 1.60 mol)
- Water (1,300 mL)
- 70% Perchloric acid (1.5 mL)
- 5% Sodium bicarbonate solution
- Benzene (300 mL)

Procedure:

- Combine 3-benzyloxy-1,2-epoxypropane, water, and 70% perchloric acid in a 2.0 L 3-necked flask equipped with a condenser and thermometer.
- Heat the mixture to 80°C and stir for 18 hours.
- Neutralize the reaction mixture with a 5% sodium bicarbonate solution.
- Remove the water by rotary evaporation.
- Perform azeotropic distillation with benzene to remove residual water.
- Evaporate the benzene.
- Distill the product to yield 3-benzyloxy-1,2-propanediol (264 g, 90% yield) with a boiling point of 127°-136° C (at 0.04 mm).^[4]

Visualization of the Synthesis Workflow

Synthesis of 3-(Benzyloxy)propane-1,2-diol

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3-(Benzyloxy)propane-1,2-diol**.

Applications in Research and Development

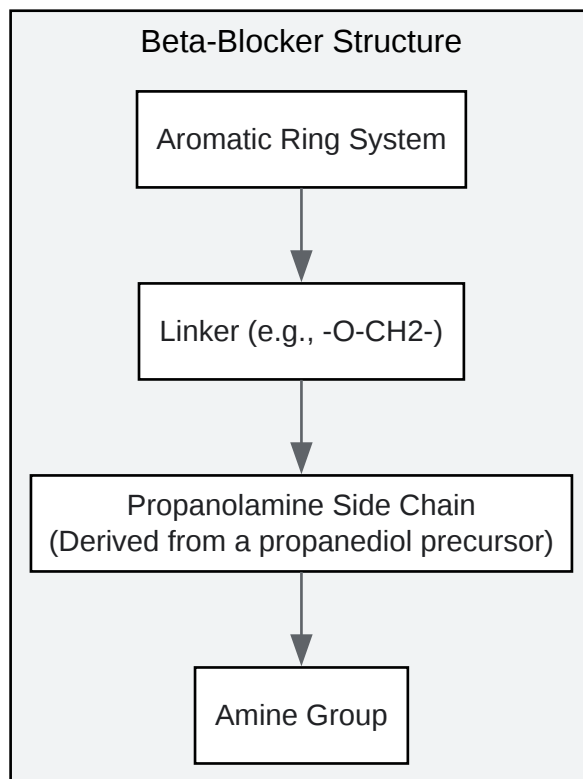
3-(Benzyloxy)propane-1,2-diol is primarily utilized as a versatile intermediate in organic synthesis. Its applications include:

- **Synthesis of Ether Lipids:** It has been used in the synthesis and immobilization of ether lipids such as 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-trichloropropyl-silane) ether lipid (DPTTC) and 2,3-di-O-phytanyl-sn-glycerol-1-tetraethylene glycol-(3-chloro-dimethylpropyl-silane) ether lipid (DPTDC).^[1]
- **Chiral Separations:** The racemic mixture, (±)-3-Benzyloxy-1,2-propanediol, is used in the capillary electrophoretic enantioseparation of vicinal diols.^[1] It also undergoes enantioseparation by ligand exchange micellar electrokinetic chromatography.
- **Precursor for Bioactive Molecules:** While direct and extensive biological activity data for **3-(benzyloxy)propane-1,2-diol** is not widely reported, its structural analogs, such as 3-(dialkylamino)propane-1,2-diols, are known intermediates in the synthesis of bioactive molecules.^[5] For instance, these analogs are precursors for potential beta-blockers.^[5] The structural similarity suggests that **3-(benzyloxy)propane-1,2-diol** could also serve as a valuable building block in the design and synthesis of novel therapeutic agents.

Potential Role as a Precursor in Beta-Blocker Synthesis

The 3-aminopropane-1,2-diol scaffold is a key structural element in many beta-adrenergic receptor antagonists (beta-blockers). While **3-(benzyloxy)propane-1,2-diol** itself is not an amino-diol, its structure is closely related and could be chemically modified to serve as a precursor. The diagram below illustrates the general structure of a beta-blocker, highlighting the propanolamine side chain that could potentially be derived from a precursor like **3-(benzyloxy)propane-1,2-diol**.

General Structure of a Beta-Blocker



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Caption: General structural components of a beta-blocker.

Safety and Handling

3-(Benzyloxy)propane-1,2-diol is considered to be a hazardous substance.[6] The aggregated GHS information indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It is recommended to handle this chemical with appropriate personal protective equipment, including eye shields and gloves. Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7]

Conclusion

3-(Benzyloxy)propane-1,2-diol is a chemical compound with significant potential as a synthetic intermediate in various fields, including materials science and pharmaceutical development. Its well-defined chemical and physical properties, along with established synthesis protocols, make it a valuable tool for researchers. While direct biological activity data is limited, its structural relationship to the building blocks of known therapeutic agents, such as beta-blockers, suggests promising avenues for future research and application in drug discovery and development.

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